molecular formula C19H19F4NO3 B1263211 Momfluorothrin CAS No. 609346-29-4

Momfluorothrin

Cat. No. B1263211
Key on ui cas rn: 609346-29-4
M. Wt: 385.4 g/mol
InChI Key: DPJITPZADZSLBP-UHFFFAOYSA-N
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Patent
US06908945B2

Procedure details

Under nitrogen atmosphere, 0.54 g of diethyl (1-cyanoethyl) phosphonate was dissolved in 6 ml of tetrahydrofuran and 2.8 ml of a tetrahydrofuran solution of sodium bis(trimethylsilyl)amide (1 mol/l) were added thereto at about 0° C. The mixture was stirred for 30 minutes and 2 ml of a tetrahydrofuran solution containing 1.0 g of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl 3-formyl-2,2-dimethylcyclopropanecarboxylate given by formula (7): (prepared by the method described as reference production example 1 below) was added thereto and stirred for 3 hours at room temperature. After that, the reaction mixture was poured into about 20 ml of 1% hydrochloric acid and extracted with 100 ml of ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine, subsequently, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The obtained residue was subjected to silica gel column chromatography to give 0.76 g of 4-methoxymethy-2,3,5,6-tetrafluorobenzyl 3-(2-cyano-1-propenyl)-2,2-dimethylcyclopropanecarboxylate given by formula (8): (isomers ratio based on the double bond: Z/E=about 2/1).
[Compound]
Name
diethyl (1-cyanoethyl) phosphonate
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
[Compound]
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Name
4-methoxymethyl-2,3,5,6-tetrafluorobenzyl 3-formyl-2,2-dimethylcyclopropanecarboxylate
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
2.8 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[Si]([N-:5][Si](C)(C)C)(C)C.[Na+].[CH:11]([CH:13]1[CH:15]([C:16]([O:18][CH2:19][C:20]2[C:25]([F:26])=[C:24]([F:27])[C:23]([CH2:28][O:29][CH3:30])=[C:22]([F:31])[C:21]=2[F:32])=[O:17])[C:14]1([CH3:34])[CH3:33])=O.Cl.O1C[CH2:39][CH2:38][CH2:37]1>>[C:37]([C:38]([CH3:39])=[CH:11][CH:13]1[CH:15]([C:16]([O:18][CH2:19][C:20]2[C:21]([F:32])=[C:22]([F:31])[C:23]([CH2:28][O:29][CH3:30])=[C:24]([F:27])[C:25]=2[F:26])=[O:17])[C:14]1([CH3:34])[CH3:33])#[N:5] |f:0.1|

Inputs

Step One
Name
diethyl (1-cyanoethyl) phosphonate
Quantity
0.54 g
Type
reactant
Smiles
Name
Quantity
6 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
( 7 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Step Four
Name
4-methoxymethyl-2,3,5,6-tetrafluorobenzyl 3-formyl-2,2-dimethylcyclopropanecarboxylate
Quantity
1 g
Type
reactant
Smiles
C(=O)C1C(C1C(=O)OCC1=C(C(=C(C(=C1F)F)COC)F)F)(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
2.8 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at about 0° C
CUSTOM
Type
CUSTOM
Details
(prepared by the method
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
stirred for 3 hours at room temperature
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml of ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium hydrogencarbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
subsequently, dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(#N)C(=CC1C(C1C(=O)OCC1=C(C(=C(C(=C1F)F)COC)F)F)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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